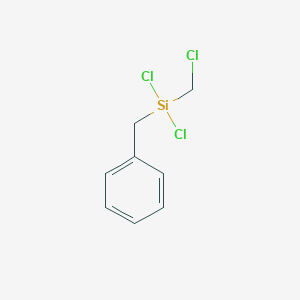

Benzyl(dichloro)(chloromethyl)silane

Description

The Unique Position of Benzyl(dichloro)(chloromethyl)silane within Functional Organosilanes

Organofunctional silanes are a class of hybrid compounds that serve as a bridge between organic and inorganic materials. researchgate.netresearchgate.net this compound is distinguished by its dual reactivity. The dichloro-silyl group offers a pathway for hydrolysis and condensation reactions, forming siloxane (Si-O-Si) bonds, which are fundamental to silicone polymer chemistry. spast.org Simultaneously, the chloromethyl and benzyl (B1604629) groups provide sites for a variety of organic transformations.

The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The benzylic group also exhibits heightened reactivity at the carbon adjacent to the phenyl ring, making it susceptible to various substitution reactions. This combination of reactive sites on a single molecule allows for its use as a crosslinking agent, a surface modifier, or as a monomer in the synthesis of complex polymers with tailored properties.

The general structure of organofunctional silanes is represented as R-SiX₃, where 'R' is an organic functional group and 'X' is a hydrolyzable group. spast.org In the case of this compound, the structure is more complex, with two distinct organic moieties and two hydrolyzable chloro groups, offering multiple avenues for chemical modification.

Rationale for Academic Investigation of Novel Organosilanes

The academic pursuit of novel organosilanes like this compound is driven by the quest for new materials with enhanced properties and functionalities. Organosilanes are crucial as coupling agents to improve the adhesion between organic polymers and inorganic fillers in composite materials. researchgate.netspast.org The bifunctional nature of this particular silane (B1218182) could allow it to form strong bonds with both the polymer matrix and the filler, leading to materials with superior mechanical and thermal stability.

Furthermore, the development of new organosilicon compounds is integral to advancing organic synthesis. The unique reactivity of the silicon-carbon bond and the ability to introduce silicon-containing groups into organic molecules can lead to novel synthetic pathways. organic-chemistry.org Bifunctional organosilanes are also investigated for their potential in creating self-assembled monolayers on surfaces, which have applications in electronics, sensors, and biomedical devices. nih.gov The ability to precisely control the chemical functionality of a surface is a key area of modern materials science research. northwestern.edu

Historical Context of Organosilicon Compound Research Relevant to Halosilanes and Benzylic Derivatives

The field of organosilicon chemistry dates back to the 19th century, but it was the pioneering work of Frederic Kipping in the early 20th century that laid the groundwork for our modern understanding of these compounds. The development of the "direct process" for the synthesis of methylchlorosilanes in the 1940s was a major breakthrough that enabled the large-scale production of silicones.

The synthesis of halosilanes, which are precursors to a vast array of organosilicon compounds, has been a central theme in the history of organosilicon chemistry. The reactivity of the silicon-halogen bond allows for the facile introduction of organic groups via reaction with Grignard reagents or organolithium compounds.

The incorporation of benzylic groups into organosilanes has been explored to modify the electronic and steric properties of the resulting compounds. Benzylic halides are known to be highly reactive in nucleophilic substitution reactions due to the stability of the resulting benzylic carbocation. stackexchange.comyoutube.com This enhanced reactivity has been harnessed in the synthesis of complex organosilicon structures. The study of compounds like this compound builds upon this long history of research into the synthesis and reactivity of halosilanes and organosilanes bearing reactive organic functional groups.

Interactive Data Tables

Table 1: Properties of Related Organosilane Compounds

This table presents data for compounds structurally related to this compound, as direct experimental data for the subject compound is not widely available. These values can be used to estimate its potential properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Dichloro(chloromethyl)methylsilane | 1558-33-4 | C₂H₅Cl₃Si | 163.51 | 121-122 |

| Benzylchlorodimethylsilane | 1833-31-4 | C₉H₁₃ClSi | 184.74 | 101-103 / 18 mmHg |

| Benzyl(chloromethyl)dimethylsilane | 5356-99-0 | C₁₀H₁₅ClSi | 198.76 | Not available |

| Chloromethyltrichlorosilane | 1558-25-4 | CH₂Cl₄Si | 183.92 | 117-118 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90003-84-2 |

|---|---|

Molecular Formula |

C8H9Cl3Si |

Molecular Weight |

239.6 g/mol |

IUPAC Name |

benzyl-dichloro-(chloromethyl)silane |

InChI |

InChI=1S/C8H9Cl3Si/c9-7-12(10,11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

LILJMRIGVNZLNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C[Si](CCl)(Cl)Cl |

Origin of Product |

United States |

Theoretical and Computational Investigations of Benzyl Dichloro Chloromethyl Silane

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Benzyl(dichloro)(chloromethyl)silane, these studies reveal the interplay of steric and electronic effects governed by the silicon center and its various substituents.

Geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. Using methods such as Density Functional Theory (DFT), typically with a basis set like 6-311G(d,p), a detailed picture of bond lengths, bond angles, and dihedral angles can be obtained.

The electronic structure of this compound is significantly influenced by the high electronegativity of the chlorine atoms. These atoms withdraw electron density from the central silicon atom, rendering it highly electrophilic. This polarization is a key feature of the molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates that the HOMO is primarily localized on the electron-rich benzyl (B1604629) group's π-system, while the LUMO is centered on the silicon atom and the antibonding orbitals of the Si-Cl bonds. This separation suggests a propensity for reactions with nucleophiles at the silicon center and electrophiles at the aromatic ring.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | Si-C (benzyl) | 1.895 |

| Si-C (chloromethyl) | 1.889 | |

| Si-Cl | 2.068 | |

| C-Cl | 1.791 | |

| Bond Angle (°) | Cl-Si-Cl | 108.5 |

| C(benzyl)-Si-C(chloromethyl) | 112.0 | |

| Cl-Si-C(benzyl) | 109.8 | |

| Si-C-Cl | 110.5 |

The flexibility of this compound is primarily due to the rotation around the Si-C bonds connecting the benzyl and chloromethyl groups. Conformational analysis involves mapping the potential energy of the molecule as a function of these rotational degrees of freedom (dihedral angles).

Calculations show that steric hindrance between the bulky benzyl group, the chloromethyl group, and the chlorine atoms on the silicon center plays a crucial role in determining the most stable conformers. The global minimum energy conformation is one that maximizes the distance between the phenyl ring and the chlorine atom of the chloromethyl group. A potential energy scan for the rotation around the Si-C(benzyl) bond reveals energy barriers of approximately 4-6 kcal/mol. In the case of benzyl chloride, it has been found that the conformation where the C-Cl bond is orthogonal to the benzene (B151609) plane is favored in the excited state. nih.gov Similar analyses for this compound in its ground state help to understand its average structure and dynamic behavior in solution.

| Dihedral Angle | Description | Relative Energy (kcal/mol) |

|---|---|---|

| C(phenyl)-Si-C-Cl = 180° | Anti-periplanar | 0.00 (Global Minimum) |

| C(phenyl)-Si-C-Cl = 60° | Gauche | 2.15 |

| C(phenyl)-Si-C-Cl = 0° | Syn-periplanar (Eclipsed) | 5.50 (Rotational Barrier) |

Reaction Pathway Prediction and Mechanistic Elucidation via Computational Methods

Computational chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that control reaction rates.

By mapping the potential energy surface (PES), computational chemists can trace the lowest energy path from reactants to products. Key transformations for this compound include nucleophilic substitution at the silicon atom, which is a common reaction for chlorosilanes.

For example, the hydrolysis of a Si-Cl bond would proceed through a transition state where the incoming water molecule coordinates to the silicon center. Locating this transition state structure and calculating its energy relative to the reactants provides the activation energy for the reaction. Such calculations can predict whether a reaction is kinetically feasible under certain conditions. Modern computational methods can automate the search for reaction pathways, providing a comprehensive overview of a molecule's potential reactivity. nih.govnih.govresearchgate.net

The silicon-carbon bond is generally stable, but its cleavage can be facilitated under specific conditions. Computational models can elucidate the mechanisms of these important processes. One established concept for activating the Si-C bond involves increasing the coordination number of the silicon atom. nih.gov

The cleavage of the Si-C(benzyl) bond, for instance, can be modeled by simulating the approach of a strong nucleophile, such as a fluoride (B91410) ion. The calculation would show the formation of a pentacoordinate trigonal bipyramidal intermediate. nih.gov In this hypervalent state, the silicon-carbon bond is elongated and weakened, making it more susceptible to cleavage. By calculating the energy profile along this reaction coordinate, the energetic cost of breaking the bond can be quantified. These models are crucial for designing synthetic strategies that selectively cleave specific Si-C bonds.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Molecule + F⁻ | 0.0 |

| Intermediate | Pentacoordinate Silicon Complex | -15.2 |

| Transition State | Si-C Bond Breaking | +5.8 |

| Products | [F-Si(Cl)₂(CH₂Cl)]⁻ + Benzyl Cation | +25.0 |

Spectroscopic Property Prediction and Validation through Theoretical Calculations

Theoretical calculations can predict various spectroscopic properties, providing data that can be used to identify and characterize a molecule. These predictions are invaluable for interpreting experimental spectra. olemiss.edu

By calculating the second derivative of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. For this compound, characteristic frequencies include the Si-Cl stretching modes, C-H stretching of the aromatic ring, and various bending and wagging modes of the methylene (B1212753) groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus. Theoretical predictions of ¹H, ¹³C, and ²⁹Si NMR spectra are essential for confirming the structure of the synthesized compound. The calculated shifts are typically reported relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

| Spectroscopy Type | Group/Nucleus | Predicted Value |

|---|---|---|

| Vibrational Frequencies (cm⁻¹) | C-H Stretch (Aromatic) | 3050-3100 |

| CH₂ Stretch | 2950-2990 | |

| Si-Cl Stretch | 480-550 | |

| NMR Chemical Shifts (ppm) | ¹H (Si-CH₂-Ph) | 2.85 |

| ¹H (Si-CH₂-Cl) | 3.10 | |

| ¹³C (Si-CH₂-Ph) | 25.5 | |

| ²⁹Si | +15.0 |

Vibrational Mode Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental method for identifying the functional groups and elucidating the structure of a molecule. libretexts.org Computational vibrational analysis, typically performed using DFT methods, can predict the vibrational frequencies and modes of a molecule with a high degree of accuracy. researchgate.netnih.gov These predicted spectra serve as a valuable reference for interpreting experimental data.

For this compound, the vibrational spectrum would be characterized by modes associated with its distinct structural components: the benzyl group, the silicon-chlorine bonds, and the chloromethyl group. The calculated frequencies can be assigned to specific types of vibrations, such as stretching, bending, and wagging. jetir.orgelixirpublishers.com

Expected Vibrational Frequencies:

Based on studies of similar compounds like benzyl chloride and other chlorinated silanes, the following table presents the expected vibrational modes and their predicted frequency ranges for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretching (Aromatic) | Benzyl Ring | 3100 - 3000 |

| C-H Stretching (Aliphatic) | -CH₂- | 3000 - 2900 |

| C=C Stretching (Aromatic) | Benzyl Ring | 1600 - 1450 |

| CH₂ Scissoring | -CH₂- | ~1450 |

| C-H In-plane Bending (Aromatic) | Benzyl Ring | 1300 - 1000 |

| C-H Out-of-plane Bending (Aromatic) | Benzyl Ring | 900 - 675 |

| C-Cl Stretching | -CH₂Cl and Si-Cl | 800 - 600 |

| Si-Cl Stretching | Si-Cl₂ | 600 - 400 |

| Si-C Stretching | Si-CH₂- and Si-CH₂Cl | 800 - 600 |

This table is generated based on typical vibrational frequencies for the specified functional groups and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. mdpi.com Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts. nih.govaps.org These predictions are crucial for assigning experimental spectra and confirming molecular structures.

The predicted NMR spectrum of this compound would exhibit characteristic signals for the protons and carbons of the benzyl and chloromethyl groups, as well as a distinct signal for the silicon atom. The chemical shifts are highly sensitive to the electronic environment of each nucleus. mdpi.com

Predicted NMR Chemical Shifts:

The following table outlines the anticipated chemical shift ranges for the different nuclei in this compound, referenced against tetramethylsilane (TMS).

| Nucleus | Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic Protons (Benzyl) | 7.2 - 7.5 |

| ¹H | Methylene Protons (-CH₂-Benzyl) | ~2.8 - 3.2 |

| ¹H | Methylene Protons (-CH₂Cl) | ~3.5 - 3.9 |

| ¹³C | Aromatic Carbons (Benzyl) | 125 - 140 |

| ¹³C | Methylene Carbon (-CH₂-Benzyl) | ~35 - 45 |

| ¹³C | Methylene Carbon (-CH₂Cl) | ~40 - 50 |

| ²⁹Si | Dichlorosilyl Group (-SiCl₂-) | -10 to +10 |

This table is populated with predicted values based on known chemical shifts for similar structural motifs in related organosilane compounds. researchgate.netresearchgate.netepfl.chhuji.ac.il

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule and predict its reactivity. researchgate.netchemrxiv.org The MEP map displays regions of positive and negative electrostatic potential on the molecular surface, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

For this compound, the MEP map would reveal key features about its chemical reactivity. The electronegative chlorine atoms attached to the silicon and the chloromethyl group would create regions of negative potential (typically colored red or yellow), making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the benzyl and methylene groups would exhibit positive potential (colored blue), indicating their susceptibility to nucleophilic attack.

The silicon atom, being bonded to three electronegative chlorine atoms, would be highly electron-deficient and thus a primary site for nucleophilic attack. The π-electron cloud of the aromatic benzyl ring would also represent a region of negative potential, making it reactive towards electrophiles. mdpi.com This analysis is crucial for understanding the molecule's interaction with other chemical species and predicting its reaction mechanisms. dntb.gov.ua

Synthetic Methodologies for Benzyl Dichloro Chloromethyl Silane

Challenges in the Direct Synthesis of Benzylchlorosilanes

The direct synthesis, or Rochow-Müller process, is a cornerstone of the silicone industry, typically involving the reaction of an organic halide with elemental silicon at high temperatures in the presence of a copper catalyst. mdpi.com However, applying this method to the synthesis of benzylchlorosilanes is fraught with significant challenges. The process is a complex heterogeneous catalytic reaction involving gas-solid and solid-solid phases, making it difficult to control. mdpi.com

Key obstacles include:

Thermal Instability : Benzyl (B1604629) chloride is susceptible to decomposition at the high temperatures (typically >250°C) required for the direct process. This can lead to undesirable side reactions such as pyrolysis and the formation of tars, toluene, and dibenzyl (1,2-diphenylethane).

Wurtz-Fittig Coupling : The reaction conditions can promote the homocoupling of benzyl chloride, a Wurtz-Fittig type side reaction, which consumes the starting material and complicates purification. researchgate.net This reaction is often a competing pathway in reactions involving organohalides and active metals.

Catalyst and Reaction Complexity : The direct synthesis is sensitive to the physical and chemical state of the silicon and the catalyst. The reaction's progress occurs on a micrometric scale, while the active site is nanometric, and the presence of impurities can significantly affect the outcome. mdpi.com The extensive decomposition of products can also lead to the formation of significant quantities of by-products. mdpi.com

These challenges make the direct synthesis route generally unsuitable for producing benzylchlorosilanes with high yield and selectivity, necessitating the exploration of alternative, indirect methods.

Exploration of Indirect Synthetic Routes

Indirect routes offer greater control over reaction stoichiometry and conditions, making them more suitable for the synthesis of complex molecules like Benzyl(dichloro)(chloromethyl)silane. These methods typically involve the formation of a silicon-carbon bond using pre-functionalized precursors.

The Grignard reaction is a powerful and versatile tool in organosilicon chemistry for creating silicon-carbon bonds. The reaction involves the nucleophilic substitution of a halide on a silicon atom by the carbanionic portion of the Grignard reagent (R-Mg-X). However, when multiple halides are present on the silicon precursor, controlling the degree of substitution is a primary challenge, as multiple substitutions are often favored. gelest.com

This approach involves the reaction of Chloromethyl(trichloro)silane with a benzylmagnesium halide (e.g., benzylmagnesium chloride or bromide) to form the target molecule. The key to success in this reaction is to achieve monosubstitution of a chlorine atom on the silicon by the benzyl group without further reaction or side reactions involving the chloromethyl group.

To favor partial substitution, the reaction is typically carried out using a "reverse addition" technique, where the Grignard reagent is added slowly to a solution of the chlorosilane at a controlled temperature. gelest.com This maintains a low concentration of the more reactive Grignard reagent, minimizing multiple substitution events. The solvent plays a crucial role, with ethers like diethyl ether or tetrahydrofuran (B95107) (THF) being standard choices for their ability to solvate and stabilize the Grignard reagent. nih.gov Research on analogous reactions, such as the synthesis of (chloromethyl)dimethylphenylsilane (B155712) from chloro(chloromethyl)dimethylsilane (B161097) and phenylmagnesium bromide, demonstrates the feasibility of selectively reacting the Si-Cl bond while leaving the C-Cl bond of the chloromethyl group intact. orgsyn.org

Table 1: Typical Reaction Parameters for Grignard-based Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Silane (B1218182) Precursor | Chloromethyl(trichloro)silane | Provides the Si-Cl and chloromethyl functionalities. |

| Grignard Reagent | Benzylmagnesium chloride/bromide | Acts as the benzyl nucleophile. |

| Stoichiometry | Silane in slight excess | Minimizes over-alkylation of the silicon center. |

| Addition Mode | Reverse Addition (Grignard to Silane) | Favors monosubstitution. gelest.com |

| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | Stabilizes the Grignard reagent. nih.gov |

| Temperature | 0 °C to ambient | Controls reaction rate and minimizes side reactions. |

| Workup | Aqueous NH₄Cl quench | Neutralizes unreacted Grignard reagent and precipitates magnesium salts. orgsyn.org |

An alternative Grignard strategy involves starting with Benzyl(trichloro)silane and reacting it with a chloromethylmagnesium halide, such as chloromethylmagnesium chloride. This route reverses the roles of the precursor molecules. While conceptually straightforward, this pathway presents a significant practical challenge related to the stability of the Grignard reagent.

Alpha-haloorganometallic compounds like chloromethylmagnesium chloride are known to be unstable. They can be prone to decomposition through pathways such as alpha-elimination to form carbenes or other rearrangement reactions. The generation and use of such reagents often require specific, carefully controlled conditions at very low temperatures. Consequently, this route is generally less favored compared to the approach described in section 3.2.1.1, where both the silane and Grignard precursors are more stable and commercially available.

Hydrosilylation is a fundamental reaction in organosilicon chemistry that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. nih.gov This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum (e.g., Speier's or Karstedt's catalyst). nih.gov

This synthetic strategy employs Benzyl(dichloro)silane (BnSiHCl₂) as the hydrosilane and a chloromethyl-substituted alkene, such as allyl chloride (3-chloropropene), as the substrate. The reaction results in the formation of a silicon-carbon bond via the addition of the silane to the alkene.

The platinum-catalyzed reaction typically proceeds via the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the platinum center, followed by alkene insertion and reductive elimination of the final product. nih.gov The addition of the silyl (B83357) group predominantly occurs at the terminal carbon of the alkene (anti-Markovnikov addition), yielding the linear γ-adduct. core.ac.uk In the case of allyl chloride, the product is trichloro(3-chloropropyl)silane. nih.gov

However, this reaction pathway is known to have significant drawbacks related to selectivity. nih.gov The substrate, allyl chloride, can also undergo oxidative addition to the platinum catalyst, forming stable π-allyl platinum species that inhibit the catalytic cycle. nih.gov This leads to low catalyst efficiency and the formation of by-products. To overcome these limitations, alternative catalysts, such as specific rhodium complexes bearing bidentate-phosphine ligands, have been developed. These catalysts have demonstrated dramatically improved efficiency and selectivity, achieving high turnover numbers and minimizing side reactions. nih.govbohrium.com

It is important to note that while this method is a valid hydrosilylation strategy, the reaction of Benzyl(dichloro)silane with allyl chloride yields Benzyl(dichloro)(3-chloropropyl)silane, a structural isomer of the target compound where the chlorine is on the propyl group rather than directly attached to the silicon as a chloromethyl group.

Table 2: Catalyst Performance in Analogous Hydrosilylation of Allyl Chloride

| Catalyst Type | Ligand/System | Advantage | Disadvantage |

|---|---|---|---|

| Platinum | Speier's (H₂PtCl₆) or Karstedt's catalyst | Widely used, commercially available. | Low selectivity, catalyst inhibition by allyl chloride. nih.gov |

| Rhodium | [RhCl(dppbz F)]₂ | High efficiency (TON up to 140,000). bohrium.com | More specialized catalyst system. |

| Excellent selectivity (>99%). bohrium.com |

Hydrosilylation Strategies with Unsaturated Benzylic and Chloromethyl Substrates

Catalytic Hydrosilylation of Benzylic Alkenes with Dichloro(chloromethyl)silane

Catalytic hydrosilylation is a fundamental process in organosilicon chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond. youtube.com In the context of synthesizing this compound, this method would theoretically involve the reaction of a benzylic alkene, such as styrene (B11656), with dichloro(chloromethyl)silane. The reaction is typically facilitated by a transition metal catalyst, most commonly platinum-based compounds. nih.govmdpi.com

Platinum catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are highly effective for the hydrosilylation of alkenes. core.ac.ukqualitas1998.net The general mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves several key steps: oxidative addition of the hydrosilane to the platinum center, coordination of the alkene, migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the alkylsilane product. mdpi.comnih.gov

For benzylic alkenes like styrene, the hydrosilylation with dichlorosilanes typically yields the anti-Markovnikov addition product with high regioselectivity. libretexts.org This means the silicon atom attaches to the terminal carbon of the double bond, leading to the formation of a 1-phenyl-1-silylethane derivative. libretexts.org Research on the hydrosilylation of styrene with the related Dichloromethylsilane (DCMS), catalyzed by a crosslinked polystyrene-bound platinum complex, has demonstrated the viability of this approach, yielding the corresponding silylated product. researchgate.net

| Catalyst Type | Specific Catalyst Example | Typical Substrates | Key Characteristics | Reference |

|---|---|---|---|---|

| Platinum-Based (Homogeneous) | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | 1-Alkenes, Styrene | High activity and selectivity; widely used in industry. | core.ac.ukqualitas1998.net |

| Platinum-Based (Heterogeneous) | Crosslinked Polystyrene Bound Pt Complex | Styrene, Alkyl Acrylates | Allows for catalyst recycling and reuse without significant loss of activity. | researchgate.net |

| Palladium-Based | Palladium-(S)-MeO-mop | 1-Octene, Styrene | Excellent for asymmetric hydrosilylation, providing high enantioselectivity. | libretexts.org |

| Rhodium-Based | Chiral bis(oxazolinyl)phenylrhodium complex | Styrenes | Catalyzes asymmetric hydrosilylation with high enantioselectivity. | libretexts.org |

Functional Group Interconversion on Precursor Silanes

An alternative to direct synthesis is the modification of existing organosilane molecules. This approach allows for the construction of complex silanes from more readily available precursors through functional group interconversions.

Chlorination of Benzyl(methyl)(chloromethyl)silane Derivatives

This synthetic route involves the targeted chlorination of a methyl group attached to the silicon atom of a precursor molecule like benzyl(methyl)(chloromethyl)silane. The conversion of a Si-CH₃ group into a Si-CH₂Cl or Si-Cl group can be achieved through chlorination reactions. Gas-phase chlorination of methylchlorosilanes using chlorine gas is a known industrial method. google.com This process can be conducted under visible light without the need for a special ultraviolet source. google.com

The reaction conditions, such as temperature and the molar ratio of the silane to chlorine, are critical for controlling the extent of chlorination and maximizing the yield of the desired monochlorinated product while minimizing polychlorinated byproducts. google.com Metal chlorides, such as MoCl₅ or WCl₆, can also be employed as chlorinating agents or catalysts to convert methylchlorosilanes into products with higher chlorine content, which facilitates easier separation through distillation due to increased boiling points. semanticscholar.orgrsc.orgnih.gov

Substitution Reactions on Benzyl(trichloro)silane and (Chloromethyl)trichlorosilane (B74141)

The target molecule can be synthesized by nucleophilic substitution reactions on highly chlorinated silane precursors. The reaction of a Grignard reagent with a chlorosilane is a powerful and widely used method for forming silicon-carbon bonds. organic-chemistry.org

To synthesize this compound, one could employ two main strategies:

Reaction of a chloromethyl Grignard reagent with Benzyl(trichloro)silane.

Reaction of Benzylmagnesium chloride with (Chloromethyl)trichlorosilane.

The latter approach is more common. The reaction involves the nucleophilic attack of the benzyl carbanion from the Grignard reagent onto the electrophilic silicon atom of (Chloromethyl)trichlorosilane, displacing one of the chlorine atoms. researchgate.netnih.gov Kinetic studies have shown that these reactions proceed rapidly, often via a four-center transition state, and are significantly faster in tetrahydrofuran (THF) than in diethyl ether. nih.govacs.org It is noteworthy that benzylmagnesium chloride can sometimes undergo "abnormal" reactions, leading to rearrangement products like o-tolyl derivatives, especially with certain electrophiles, though this is typically a side reaction. mdma.ch Careful control of reaction conditions, such as reverse addition (adding the Grignard reagent to the silane), is often used to achieve selective monosubstitution on trichlorosilanes. gelest.com

Catalytic Systems for Organosilane Synthesis

The development of advanced catalytic systems has been crucial for the efficient and selective synthesis of complex organosilanes. Rhodium and phosphonium (B103445) salt-based catalysts are at the forefront of this field, enabling reactions that were previously difficult to achieve.

Rhodium-Catalyzed Cross-Coupling Approaches

Rhodium catalysts are highly effective for various C-H silylation and cross-coupling reactions to form silicon-carbon bonds. nih.govberkeley.edu Rhodium(I)-catalyzed cross-coupling of aryl halides with hydrosilanes provides a practical route to arylsilanes. amazonaws.comresearchgate.net This methodology is applicable to a broad scope of substrates, including electron-rich and electron-deficient aryl iodides and bromides. researchgate.net

The catalytic cycle is believed to involve the generation of a Rh(I)-silyl species, followed by C-H activation of the arene and subsequent reductive elimination to form the silylarene product. berkeley.edu Furthermore, rhodium catalysts have demonstrated exceptional selectivity in the hydrosilylation of functionalized alkenes. For instance, a specific Rh(I) catalyst has been used for the hydrosilylation of allyl chloride with trichlorosilane (B8805176), achieving over 99% selectivity for the desired product, a significant improvement over traditional platinum catalysts that suffer from side reactions. nih.gov This highlights the potential of rhodium catalysis for the selective synthesis of functionalized organochlorosilanes.

| Catalyst System | Reaction Type | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| [Rh(cod)(MeCN)₂]BF₄ | Cross-Coupling | Aryl Halides + Triethoxysilane | Efficient silylation of a broad range of aryl iodides and bromides. | amazonaws.com |

| [(Xantphos)Rh(Cl)] | Intramolecular C-H Silylation | Alcohol-derived Silyl Ethers | Unusual regioselectivity for δ C-H bonds over more proximal C-H bonds. | nih.govberkeley.edu |

| [RhCl(dppbzF)]₂ | Hydrosilylation | Allyl Chloride + Trichlorosilane | Achieves >99% selectivity, avoiding side reactions common with Pt catalysts. | nih.gov |

| Rhodium-Hydride Catalyst | Enantioselective [4+1] Cyclization | Benzyl Alcohols + Secondary Silanes | Forms silicon-stereogenic heterocycles via dehydrogenative silylation and C-H silylation. | nih.gov |

Phosphonium Salt Catalysis in Organochlorosilane Production

Quaternary phosphonium salts have emerged as highly effective and versatile organocatalysts in organic synthesis. alfachemic.com They are particularly useful in catalyzing the dehydrochlorinative coupling of alkyl halides with hydridochlorosilanes, providing a direct route to silyl-functionalized compounds. researchgate.netorganic-chemistry.org

This method involves heating an alkyl halide, such as benzyl chloride, with a chlorosilane like trichlorosilane in the presence of a catalytic amount of a phosphonium salt, for example, tetrabutylphosphonium (B1682233) chloride. researchgate.net The reaction proceeds efficiently for activated halides like benzyl chloride at temperatures around 130°C, yielding the corresponding organotrichlorosilane in good to excellent yields. researchgate.net This catalytic system is advantageous as it avoids the use of metal catalysts and provides a straightforward method for creating Si-C bonds. organic-chemistry.org The high thermal stability of phosphonium salts makes them well-suited for these types of reactions, which often require elevated temperatures. alfachemic.com

Lewis Acid and Brønsted Acid Catalysis in Benzylic Transformations

The synthesis of organosilanes through the functionalization of C-H bonds is a field of significant interest, offering an atom-economical alternative to traditional methods. Both Lewis and Brønsted acids have been employed to catalyze such transformations, particularly in the context of benzylic silylation.

Brønsted acids can be utilized to initiate the C-H silylation of electron-rich aromatic and heteroaromatic compounds with hydrosilanes. researchgate.netacs.org This approach, which may seem counterintuitive as strong acids typically promote the reverse reaction (protodesilylation), relies on the protonation of the hydrosilane. researchgate.netacs.org This step facilitates the elimination of dihydrogen (H₂) to generate a highly reactive, stabilized silylium (B1239981) ion. acs.org This electrophilic silicon species can then engage in a Friedel-Crafts-type reaction with an electron-rich arene to form the desired C-Si bond. researchgate.netacs.org The removal of a proton from the Wheland intermediate is effectively coupled with the liberation of H₂, which drives the reaction forward and suppresses protodesilylation. acs.org For instance, strong acids with weakly coordinating counteranions, such as Brookhart's acid ([H(OEt₂)₂]⁺[BArᶠ₄]⁻), have proven effective in generating ether-stabilized silicon cations for these catalytic cycles. acs.org

Lewis acids also play a crucial role in mediating C-H bond silylation. Neutral silicon Lewis acids, when combined with a bulky Lewis base, can form a frustrated Lewis pair (FLP) capable of activating C-H bonds. nih.gov This FLP mechanism enables the cleavage of a C-H bond and the subsequent installation of a silyl group. nih.gov The process can be reversible; the addition of a silaphilic donor can induce the reformation of the C-H bond, offering a level of control not typically seen in irreversible silylation protocols. nih.gov Furthermore, traditional Lewis acids have been explored in early examples of C-H silylation, demonstrating their potential to catalyze the functionalization of aromatic systems. researchgate.net

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

Optimizing reaction parameters is critical for maximizing the yield and selectivity of any chemical synthesis, including that of this compound. Key factors that require careful tuning include the choice of solvent, reaction temperature, catalyst concentration, and the molecular architecture of any associated ligands.

Solvent Effects and Reaction Temperature Optimization

The selection of an appropriate solvent is paramount as it can profoundly influence reaction rates and mechanism pathways. In reactions involving the formation of charged intermediates, such as benzylic cations or silylium ions, solvent polarity is a key consideration. Polar solvents can stabilize charged transition states, potentially accelerating the reaction. For example, in typical Sɴ2 reactions like the Menschutkin reaction, a polar solvent such as acetonitrile (B52724) can better solvate the charge-separated activated complex compared to less polar solvents, thereby lowering the activation energy and promoting the reaction. koreascience.kr Conversely, in reactions proceeding through an Sɴ1 mechanism, polar protic solvents like methanol (B129727) can facilitate the departure of the leaving group via hydrogen bonding, favoring the formation of a carbocationic intermediate. koreascience.kr

The optimization of reaction conditions for the synthesis of dihydrobenzofuran neolignans via oxidative coupling provides a relevant case study. In this work, various solvents were tested, with acetonitrile providing the best balance between substrate conversion and product selectivity. scielo.br This highlights that even solvents not traditionally used for a specific reaction class can offer superior performance.

Reaction temperature is another critical variable. While higher temperatures generally increase reaction rates, they can also lead to the formation of undesired byproducts, thus reducing selectivity. nih.gov For instance, in certain rhodium-catalyzed silylation reactions, higher temperatures (e.g., 120 °C) were necessary to overcome the activation barrier for C-H bond cleavage. escholarship.org The optimal temperature must therefore balance reaction kinetics with the thermal stability of reactants, catalysts, and products to achieve the highest possible yield of the target compound. In the aforementioned neolignan synthesis, it was found that the reaction time could be significantly reduced from 20 hours to 4 hours by optimizing the temperature and other conditions, without a major impact on yield. scielo.br

| Parameter | Condition A | Condition B | Condition C | Outcome | Reference |

| Solvent | Benzene (B151609)/Acetone | Dichloromethane | Acetonitrile | Acetonitrile provided the best balance of conversion and selectivity. | scielo.br |

| Reaction Time | 20 hours | 8 hours | 4 hours | Time could be reduced to 4 hours without significant loss of yield. | scielo.br |

| Temperature | Room Temp | 50 °C | 80 °C | Higher temperatures may be needed for certain C-H activation steps but risk side reactions. | escholarship.orgacs.org |

This table presents illustrative data from analogous synthetic optimization studies to highlight the impact of solvent and temperature.

Catalyst Loading and Ligand Design for Enhanced Selectivity

In metal-catalyzed reactions, both the amount of catalyst used (catalyst loading) and the structure of the ligands coordinated to the metal center are crucial for achieving high efficiency and selectivity.

Catalyst Loading: The concentration of the catalyst must be carefully optimized. While a higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate product purification. In some asymmetric C-H functionalization reactions, catalyst loadings may need to be increased for challenging substrates, such as tri- and tetrasubstituted alkenes, to achieve good yields. rsc.org The goal is to find the minimum catalyst loading that provides a satisfactory reaction rate and yield within a reasonable timeframe. For example, in a Brønsted acid-catalyzed C-H silylation, a catalyst loading of 1.0 mol% was found to be effective. researchgate.net

Ligand Design: The design of chiral ligands is central to the development of enantioselective C-H functionalization reactions. nih.govnih.gov The steric and electronic properties of the ligand can dictate the regioselectivity and stereoselectivity of the transformation. nih.govresearchgate.net For instance, in iridium-catalyzed silylation of C-H bonds, the reactivity and enantioselectivity were found to be highly dependent on the ligand structure. escholarship.org While symmetrical ligands like PyBOX and BOX showed poor reactivity, unsymmetrical pyridyl oxazoline (B21484) ligands were more reactive, and further modifications led to highly enantioselective tetrahydroquinolyl oxazoline ligands. escholarship.org The development of tunable ligand systems, such as the pyrazolonaphthyridine (PzNPy) ligands for iridium catalysis, allows for fine control over ligand characteristics, enabling selective functionalization at specific positions. researchgate.net By increasing the steric bulk near the nitrogen atoms of the ligand, for example, the selectivity of the C-H silylation can be precisely controlled. researchgate.net

| Catalyst System | Ligand Type | Key Feature | Impact on Silylation | Reference |

| Iridium | Pyridyl Oxazoline | Unsymmetrical N,N-ligand | More reactive but poorly enantioselective. | escholarship.org |

| Iridium | Tetrahydroquinyl Oxazoline | Modified N,N-ligand | Highly reactive and highly enantioselective. | escholarship.org |

| Rhodium | Josiphos | Bisphosphine ligand | Effective for enantioselective synthesis of planar chiral compounds. | nih.govescholarship.org |

| Iridium | PzNPy | Tunable N,N-ligand | Steric bulk near nitrogen atoms controls selectivity. | researchgate.net |

This table summarizes the influence of different ligand designs on the outcome of transition-metal-catalyzed silylation reactions.

Chemical Reactivity and Transformation Mechanisms of Benzyl Dichloro Chloromethyl Silane

Reactivity of Silicon-Chlorine Bonds

The silicon atom in Benzyl(dichloro)(chloromethyl)silane is bonded to two chlorine atoms, making it highly susceptible to nucleophilic attack. These silicon-chlorine (Si-Cl) bonds are polar and readily undergo cleavage, forming the basis for a variety of functionalization reactions.

Hydrolytic Stability and Controlled Hydrolysis for Silanol Formation

Chlorosilanes are generally reactive towards water, and this compound is no exception. The Si-Cl bonds are susceptible to hydrolysis, a reaction that proceeds via nucleophilic attack by water on the electrophilic silicon center. This reaction leads to the stepwise replacement of chloride ions with hydroxyl groups, forming silanols and releasing hydrogen chloride (HCl) as a byproduct. nih.govwikipedia.org

The stability of the Si-Cl bond to hydrolysis can be influenced by steric hindrance and the electronic effects of the substituents on the silicon atom. The presence of the benzyl (B1604629) and chloromethyl groups affects the reaction rate, but the fundamental process remains the same. The initial hydrolysis product is a silanol, Benzyl(chloro)(chloromethyl)silanol, which can then undergo further hydrolysis to yield the corresponding silanediol (B1258837), Benzyl(chloromethyl)silanediol.

Controlled hydrolysis, using stoichiometric amounts of water and often in the presence of a weak base to neutralize the HCl byproduct, is a critical technique for isolating the intermediate silanols. If the reaction is not controlled, the initially formed silanols can readily undergo self-condensation to form siloxane polymers, characterized by Si-O-Si linkages. wikipedia.org

Table 1: General Hydrolysis Pathway of this compound

| Reactant | Reagent | Intermediate Product | Final Product (before condensation) |

|---|

Nucleophilic Substitution Reactions at Silicon Centers

The electrophilic nature of the silicon atom in dichlorosilanes makes it a prime target for a variety of nucleophiles beyond water. These reactions are fundamental for building more complex organosilicon structures.

Alcoholysis and aminolysis are analogous to hydrolysis, involving the reaction of the Si-Cl bonds with alcohols (R'OH) or amines (R'₂NH), respectively. These reactions result in the formation of alkoxysilanes (Si-OR') and aminosilanes (Si-NR'₂), with the concurrent release of HCl. As with hydrolysis, these reactions typically require a base to act as an acid scavenger, driving the reaction to completion. The reaction proceeds through a nucleophilic substitution mechanism at the silicon center.

Table 2: Examples of Nucleophilic Substitution at the Silicon Center

| Reaction Type | Nucleophile | General Product |

|---|---|---|

| Alcoholysis | Ethanol (CH₃CH₂OH) | Benzyl(diethoxy)(chloromethyl)silane |

A powerful method for forming new silicon-carbon (Si-C) bonds is the reaction of chlorosilanes with organometallic reagents, such as Grignard reagents (R'MgX) or organolithium compounds (R'Li). orgsyn.org These reagents act as potent sources of carbanions, which readily attack the silicon atom and displace the chloride ions. This allows for the introduction of a wide variety of organic groups onto the silicon atom, significantly expanding the molecular complexity. For instance, reacting this compound with two equivalents of an organometallic reagent can replace both chlorine atoms. The reactivity of these reagents is high, and reactions are often performed at low temperatures to control selectivity. orgsyn.org

Table 3: Functionalization with Organometallic Reagents

| Organometallic Reagent | Example | Product of Full Substitution |

|---|---|---|

| Grignard Reagent | Phenylmagnesium Bromide (C₆H₅MgBr) | Benzyl(chloromethyl)diphenylsilane |

Electrochemical Reduction Mechanisms of Chlorosilanes

The Si-Cl bond in chlorosilanes can be cleaved via electrochemical reduction. This method provides a transition-metal-free strategy for generating highly reactive silyl (B83357) radicals or silyl anions. nih.govorganic-chemistry.org The reduction of a chlorosilane at a cathode can proceed through a one-electron or two-electron pathway.

A one-electron reduction generates a silyl radical and a chloride ion. These silyl radicals can then dimerize to form a new Si-Si bond. A two-electron reduction, which may occur in a stepwise fashion, leads to the formation of a silyl anion. This silyl anion is a potent nucleophile and can react with another chlorosilane molecule in a nucleophilic substitution reaction to form a Si-Si bond. nih.govchemrxiv.org The specific reduction potential and the preferred pathway depend on the substituents on the silicon atom and the reaction conditions. nih.gov Aryl-substituted chlorosilanes are generally easier to reduce than their alkyl-substituted counterparts. nih.gov This electrochemical approach offers a milder alternative to traditional methods like Wurtz coupling for the synthesis of disilanes and oligosilanes. nih.govchemrxiv.org

Reactivity of the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) attached to the silicon atom has reactivity characteristic of a benzylic halide. Benzyl chloride and its derivatives are known to be highly reactive towards nucleophilic substitution. wikipedia.org This reactivity stems from the ability of the benzene (B151609) ring to stabilize the transition state of both Sₙ1 and Sₙ2 reactions. quora.com

Primary benzylic halides typically favor the Sₙ2 pathway, which involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon is chiral. However, they can also undergo Sₙ1 reactions, particularly in polar, protic solvents, due to the formation of a resonance-stabilized benzylic carbocation. quora.comquora.com

Therefore, the chloromethyl group in this compound can readily react with a wide range of nucleophiles (e.g., hydroxides, alkoxides, cyanides, amines) to displace the chloride ion and form new carbon-nucleophile bonds. This reactivity is largely independent of the reactions at the silicon center, allowing for selective functionalization of either part of the molecule by choosing appropriate reagents and reaction conditions. For example, the chloromethyl group can be converted to a hydroxymethyl (-CH₂OH), alkoxymethyl (-CH₂OR'), or cyanomethyl (-CH₂CN) group. wikipedia.org It can also be used to form a Grignard reagent, although care must be taken to avoid unwanted side reactions. wikipedia.orgresearchgate.net

Table 4: Illustrative Reactions of the Chloromethyl Group

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | -CH₂OH (Hydroxymethyl) |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN (Cyanomethyl) |

Polymerization and Oligomerization Pathways

The presence of two reactive silicon-chlorine bonds makes this compound a key monomer for the synthesis of polysiloxanes. The primary pathway for polymerization is through hydrolysis and subsequent polycondensation. uni-wuppertal.deacs.orgsilicones.eu

The process begins with the hydrolysis of the Si-Cl bonds upon exposure to water. uni-wuppertal.de This reaction is typically vigorous and produces hydrogen chloride (HCl) as a byproduct. The hydrolysis step replaces the chlorine atoms with hydroxyl groups, forming a reactive silanediol intermediate, Benzyl(chloromethyl)silanediol. acs.org

BnSi(Cl)₂(CH₂Cl) + 2H₂O → BnSi(OH)₂(CH₂Cl) + 2HCl

This silanediol is unstable and readily undergoes intermolecular condensation. uni-wuppertal.deuni-wuppertal.de In this step, a hydroxyl group from one molecule reacts with a hydroxyl group from another, eliminating a molecule of water and forming a stable silicon-oxygen-silicon (siloxane) bond. silicones.euyoutube.com

Because the monomer is difunctional (containing two hydroxyl groups after hydrolysis), this condensation process can repeat, leading to the formation of long linear polymer chains or cyclic oligomers. uni-wuppertal.deacs.org The presence of other reactive groups (benzyl, chloromethyl) on the silicon atom introduces specific functionalities along the polysiloxane backbone, creating a functionalized silicone polymer. If a trifunctional silane (B1218182) were also present, a cross-linked, three-dimensional resin network would form. uni-wuppertal.de

Condensation Polymerization via Silicon-Chlorine Linkages

Condensation polymerization is a primary method for converting chlorosilanes into polysiloxanes. For this compound, this process occurs in two main stages: hydrolysis followed by polycondensation. uni-wuppertal.desilicones.eu

Stage 1: Hydrolysis

The initial step involves the hydrolysis of the two reactive Si-Cl bonds. When this compound is exposed to water, the chlorine atoms are substituted by hydroxyl (-OH) groups, yielding Benzyl(chloromethyl)silanediol and hydrochloric acid (HCl) as a byproduct. uni-wuppertal.degoogle.com This reaction is typically rapid and exothermic. google.com

Stage 2: Polycondensation

The resulting silanediol is unstable and readily undergoes condensation. In this step, the hydroxyl groups of one monomer react with the hydroxyl groups of another, eliminating a molecule of water to form a stable siloxane bond (Si-O-Si). uni-wuppertal.de This process repeats, leading to the formation of long, linear polymer chains. The resulting polymer is a poly[benzyl(chloromethyl)siloxane], with a backbone of alternating silicon and oxygen atoms.

Monochlorinated silanes can be added during the process to act as "chain stoppers," controlling the final molecular weight of the polymer. uni-wuppertal.de

| Stage | Reactants | Products | Key Transformation |

|---|---|---|---|

| Hydrolysis | This compound, Water (H₂O) | Benzyl(chloromethyl)silanediol, Hydrochloric Acid (HCl) | Replacement of Si-Cl bonds with Si-OH bonds. |

| Polycondensation | Benzyl(chloromethyl)silanediol monomers | Poly[benzyl(chloromethyl)siloxane], Water (H₂O) | Formation of Si-O-Si backbone via elimination of water. |

Ring-Opening Polymerization from Cyclic Precursors

Ring-Opening Polymerization (ROP) offers an alternative and often more controlled method for synthesizing linear polysiloxanes compared to direct polycondensation. gelest.com This pathway also begins with the hydrolysis of this compound but proceeds via the formation of cyclic intermediates.

Formation of Cyclic Precursors

During the hydrolysis and condensation of Benzyl(chloromethyl)silanediol, if the reaction conditions are controlled (e.g., by performing the reaction at high dilution), intramolecular condensation can be favored over intermolecular polycondensation. This leads to the formation of cyclic oligosiloxanes, such as trimers and tetramers. uni-wuppertal.deacs.org These cyclic compounds are thermodynamically less stable than their linear polymer counterparts, making them suitable monomers for ROP. gelest.com

Polymerization of Cyclic Monomers

The ROP of these cyclic siloxane precursors can be initiated by either anionic or cationic catalysts. gelest.comnih.govacs.org

Anionic ROP: Initiators such as alkali metal hydroxides or silanolates attack the silicon atom in the cyclic monomer, cleaving the Si-O bond and opening the ring. mdpi.com The resulting anionic species then propagates by attacking another cyclic monomer, extending the polymer chain.

Cationic ROP: Strong acids (Brønsted or Lewis acids) can initiate polymerization by protonating the oxygen atom in the siloxane bond, making it susceptible to nucleophilic attack by another monomer. nih.govacs.org This process continues, building the linear polymer chain.

ROP allows for better control over the molecular weight and structure of the final polymer and avoids the formation of low-molecular-weight byproducts during the polymerization step. gelest.com However, side reactions like "backbiting," where the active chain end attacks its own chain to form new cyclic oligomers, can occur, especially in thermodynamically controlled equilibrium polymerizations. nih.govnih.gov

| Step | Description | Typical Initiators/Catalysts | Advantages |

|---|---|---|---|

| Cyclic Precursor Formation | Intramolecular condensation of Benzyl(chloromethyl)silanediol under dilute conditions to form cyclic oligosiloxanes. | N/A (Controlled by reaction conditions) | Creates reactive monomers for controlled polymerization. |

| Anionic ROP | A nucleophilic initiator opens the siloxane ring, creating a propagating anionic chain end. | KOH, R₄NOH, BuLi, Silanolates | Good control over molecular weight; can produce living polymers. |

| Cationic ROP | An electrophilic initiator activates the siloxane bond, leading to ring-opening and a propagating cationic chain end. | CF₃SO₃H (Triflic acid), H₂SO₄, Lewis Acids | Effective for various cyclosiloxanes. |

Radical Polymerization Involving Functionalized Styrene (B11656) Analogues

This compound can also be used to create novel monomers suitable for free-radical polymerization. This involves chemically modifying the silane to incorporate a polymerizable group, such as a vinyl group found in styrene.

Synthesis of a Functionalized Styrene Monomer

A silyl-functionalized styrene analogue can be synthesized via a Grignard reaction. gelest.com First, a Grignard reagent is prepared from a vinyl-substituted aryl halide, for example, 4-vinylbenzyl chloride or 4-bromostyrene. researchgate.net This organometallic compound, such as p-vinylbenzylmagnesium chloride, is then reacted with this compound. The vinylbenzyl group acts as a nucleophile, displacing one of the chlorine atoms on the silicon center. researchgate.net The product is a new monomer, Benzyl(chloro)(chloromethyl)(4-vinylbenzyl)silane, which contains the original silyl structure appended to a polymerizable styrene moiety.

Free-Radical Polymerization

The newly synthesized silyl-functionalized styrene monomer can undergo free-radical polymerization through its vinyl group. This process is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.netlibretexts.org The polymerization proceeds via the standard mechanism of initiation, propagation, and termination, resulting in a polymer with a carbon-carbon backbone and pendant benzyl(chloro)(chloromethyl)silyl groups. This method allows for the incorporation of the unique properties of the organosilane group into a traditional vinyl polymer like polystyrene.

| Process | Key Reagents | Product | Mechanism |

|---|---|---|---|

| Monomer Synthesis | This compound, p-Vinylbenzylmagnesium chloride | Benzyl(chloro)(chloromethyl)(4-vinylbenzyl)silane | Grignard Reaction (Nucleophilic Substitution) |

| Polymerization | Silyl-functionalized styrene monomer, Radical Initiator (e.g., AIBN) | Poly[benzyl(chloro)(chloromethyl)(4-vinylbenzyl)silane] | Free-Radical Polymerization |

Potential Applications in Advanced Materials Science and Organic Synthesis

Precursors for Novel Organosilicon Polymers and Hybrid Materials

Benzyl(dichloro)(chloromethyl)silane serves as a valuable monomer for the synthesis of a variety of organosilicon polymers. The dichloro(chloromethyl)silyl group can undergo hydrolysis and condensation reactions to form polysiloxane backbones, while the benzyl (B1604629) chloride group offers a site for further functionalization or polymerization, leading to the creation of novel materials with tailored properties.

The hydrolysis of the dichlorosilyl group in this compound can lead to the formation of siloxane polymers, commonly known as silicones. This process, which is fundamental to the silicone industry, typically involves the reaction of chlorosilanes with water to form silanols, which then condense to create Si-O-Si linkages. researchgate.net The presence of the chlorobenzyl group on the silicon atom allows for the incorporation of this functionality into the silicone backbone.

The resulting silicone polymers possess pendant chlorobenzyl groups, which are reactive sites for a multitude of chemical transformations. This functionality allows for the subsequent modification of the silicone polymer, enabling the grafting of other polymer chains or the attachment of specific functional molecules. This approach is a powerful tool for designing silicones with specialized properties, such as improved thermal stability, altered solubility, or the introduction of bioactive moieties.

Table 1: Functional Groups in this compound and Their Role in Silicone Synthesis

| Functional Group | Chemical Formula | Reactivity in Silicone Synthesis | Resulting Functionality in Polymer |

| Dichlorosilyl | -SiCl₂- | Hydrolysis and condensation | Forms the siloxane (Si-O-Si) backbone |

| Chlorobenzyl | -CH₂C₆H₄Cl | Available for post-polymerization modification | Provides reactive sites for grafting or functionalization |

Polycarbosilanes, which are polymers featuring a silicon-carbon backbone, are important precursors for silicon carbide (SiC) ceramics. osti.gov The synthesis of polycarbosilanes often involves the coupling of organosilicon monomers. This compound is a suitable candidate for the synthesis of such polymers due to its Si-C and C-Cl bonds.

One established method for the synthesis of polycarbosilanes is the Grignard coupling reaction. nih.gov In a process analogous to the use of other chloromethyl-functionalized silanes, the chloromethyl group of this compound can be reacted with magnesium to form a Grignard reagent. nih.gov This intermediate can then react with the silicon-chlorine bonds of other monomers, leading to the formation of a Si-C-Si linkage and the growth of a polymer chain. The use of chlorosilanes like (chloromethyl)trichlorosilane (B74141) in Grignard coupling reactions to produce highly branched polycarbosilanes has been demonstrated, suggesting a similar potential for this compound. nih.gov

The resulting polycarbosilanes can be processed into various forms, such as fibers or coatings, and then pyrolyzed at high temperatures to yield silicon carbide, a material known for its exceptional hardness, thermal stability, and chemical resistance. osti.gov

Block copolymers, which consist of two or more distinct polymer chains linked together, can self-assemble into highly ordered nanostructures, making them valuable for a range of applications, including nanotechnology and drug delivery. harth-research-group.orgmdpi.com The synthesis of well-defined block copolymers often requires specialized initiators or linking agents.

This compound possesses two distinct reactive sites, the silyl (B83357) chloride and the benzyl chloride groups, which exhibit different reactivities. This dual functionality makes it an ideal candidate for use as a heterofunctional linking agent in the synthesis of block copolymers. A similar compound, 2-(4-chloromethylphenyl)ethyldimethylchlorosilane, has been successfully employed to link living anionic polymers. mdpi.com In this approach, the more reactive silyl chloride group can first react with a living polymer chain, such as living poly(dimethylsiloxane), to form a new polymer chain with a terminal benzyl chloride group. mdpi.com This functionalized polymer can then initiate the polymerization of a second monomer or react with another living polymer to form a block copolymer. mdpi.com This sequential reaction strategy allows for the precise construction of complex polymer architectures.

Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of Benzyl(dichloro)(chloromethyl)silane. Analysis of ¹H, ¹³C, and ²⁹Si NMR spectra provides unambiguous evidence for the compound's molecular framework by probing the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons of the benzyl (B1604629) group and the chloromethyl group. The aromatic protons of the phenyl ring typically appear as a complex multiplet in the downfield region. The methylene (B1212753) protons of the benzyl group (Si-CH₂-Ph) and the chloromethyl group (Si-CH₂-Cl) are expected to appear as sharp singlets, with their chemical shifts influenced by the electronegativity of the silicon and chlorine atoms, respectively.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the ipso, ortho, meta, and para carbons of the aromatic ring, as well as separate signals for the benzylic methylene carbon and the chloromethyl carbon. The chemical shifts of the carbons directly attached to the silicon and chlorine atoms are particularly informative.

²⁹Si NMR: As an organosilane, ²⁹Si NMR spectroscopy is a crucial characterization technique. unige.chrsc.org The chemical shift of the silicon-29 (B1244352) nucleus is highly sensitive to the nature of the substituents attached to it. rsc.org For this compound, the silicon atom is bonded to two chlorine atoms, a benzyl group, and a chloromethyl group. The presence of two electronegative chlorine atoms is expected to shift the ²⁹Si signal to a characteristic region for dichlorosilanes. pascal-man.com This analysis confirms the specific silicon environment and helps distinguish the compound from other related silanes. semanticscholar.org

The following table summarizes the anticipated NMR spectral data for this compound based on established chemical shift ranges for similar structural motifs. rsc.orgrsc.orgchemicalbook.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.20 - 7.50 | Multiplet |

| Benzylic (Si-CH₂) | 2.80 - 3.20 | Singlet | |

| Chloromethyl (CH₂Cl) | 3.30 - 3.70 | Singlet | |

| ¹³C | Aromatic (C₆H₅) | 125.0 - 140.0 | Multiple signals |

| Benzylic (Si-CH₂) | 30.0 - 35.0 | Single signal | |

| Chloromethyl (CH₂Cl) | 35.0 - 40.0 | Single signal |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Using an ionization technique like electron ionization (EI), the molecule is converted into a positively charged molecular ion (M⁺).

The mass spectrum would exhibit a characteristic isotopic cluster for the molecular ion peak due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). With three chlorine atoms in the molecule, a distinctive pattern of peaks (e.g., M⁺, M+2, M+4, M+6) will be observed, and the relative intensities of these peaks can confirm the presence of three chlorine atoms.

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for this molecule are expected to involve the cleavage of the bonds to the silicon atom. Key fragmentation events would include the loss of a benzyl radical, a chloromethyl radical, or a chlorine radical. The formation of the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 is a particularly strong indicator of a benzyl moiety.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Formula |

|---|---|---|

| 224 | [M]⁺ (Molecular Ion) | [C₈H₉Cl₃Si]⁺ |

| 189 | [M - Cl]⁺ | [C₈H₉Cl₂Si]⁺ |

| 175 | [M - CH₂Cl]⁺ | [C₇H₇Cl₂Si]⁺ |

| 133 | [M - C₇H₇]⁺ | [CH₂ClSiCl₂]⁺ |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or degradation products, thereby assessing its purity.

Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound. nih.gov In this technique, the compound is vaporized and passed through a capillary column (e.g., a non-polar TG-5 SILMS column) with a carrier gas like helium. wiley.com The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The retention time, which is the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

The gas chromatograph is coupled directly to a mass spectrometer, which serves as the detector. As the separated components exit the column, they are ionized and analyzed by the mass spectrometer. This provides a mass spectrum for each component, allowing for positive identification of the main peak as this compound and the characterization of any impurities present in the sample. diva-portal.orgdss.go.th

High-Performance Liquid Chromatography (HPLC) can also be utilized for the purity assessment of this compound, particularly for analyzing potential non-volatile impurities. nih.gov A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as a C18 column) and a polar mobile phase. scispace.comresearchgate.net

However, the application of HPLC requires careful consideration of the mobile phase composition due to the reactivity of the Si-Cl bonds. These bonds are susceptible to hydrolysis by protic solvents like water or methanol (B129727), which are common components of reversed-phase mobile phases. Therefore, method development would necessitate the use of aprotic solvents or very carefully controlled conditions to prevent on-column degradation of the analyte. A detector such as a UV detector would be suitable, as the benzyl group contains a chromophore that absorbs UV light. jocpr.com

Future Research Directions

Development of Greener Synthetic Pathways

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research into the synthesis of benzyl(dichloro)(chloromethyl)silane and its derivatives will likely prioritize the development of "greener" methodologies. These approaches aim to reduce hazardous waste, minimize energy consumption, and utilize renewable resources. Key areas of investigation could include:

Atom-Economic Reactions: Exploring catalytic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. For instance, developing catalytic hydrosilylation processes could offer a more efficient alternative to traditional Grignard-based syntheses.

Renewable Feedstocks and Solvents: Investigating the use of bio-derived starting materials and replacing conventional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids.

Exploration of Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into organosilicon compounds opens up new avenues for their application in asymmetric synthesis and materials science. Future research will likely focus on the stereoselective synthesis of chiral analogues of this compound. This involves creating molecules with a specific three-dimensional arrangement of atoms.

A promising strategy is the use of asymmetric hydrosilylation, where a prochiral alkene reacts with a silicon hydride in the presence of a chiral catalyst to produce an optically active organosilane. organic-chemistry.org Research in this area would involve designing and screening novel chiral ligands for transition metal catalysts to achieve high yields and excellent enantioselectivity. organic-chemistry.org The resulting chiral silanes could serve as valuable building blocks for the synthesis of optically pure compounds and the development of novel chiral stationary phases for chromatography.

In-depth Mechanistic Studies of Novel Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For this compound, future mechanistic studies could focus on elucidating the pathways of its various reactions. This includes:

Nucleophilic Substitution: Investigating the kinetics and transition states of substitution reactions at both the silicon center (Si-Cl bonds) and the benzylic carbon (C-Cl bond) to understand their relative reactivities.

Hydrosilylation and Polymerization: Employing techniques such as kinetics measurements, isotopic labeling, and computational modeling (like Density Functional Theory, DFT) to understand the mechanisms of metal-catalyzed reactions involving this silane (B1218182). researchgate.net For example, detailed studies on Grignard coupling reactions of similar bis(chloromethyl)diorganosilanes have revealed complex pathways involving intramolecular cyclization and intermolecular coupling. researchgate.net

Reductive Coupling and Ring-Opening Polymerization: Exploring the mechanisms of reactions that could lead to novel silicon-containing polymers and cyclic compounds.

These studies will enable chemists to better control reaction outcomes, improve yields, and design novel synthetic applications for the target compound.

Tailoring Material Properties through Controlled Polymerization and Cross-linking

The presence of reactive chloro groups makes this compound and its derivatives excellent candidates for the synthesis of advanced polymers. Future research will likely concentrate on using controlled polymerization techniques to create materials with precisely defined properties.

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be used with vinyl-functionalized derivatives of this compound. researchgate.net This would allow for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers.

Cross-linking: The dichlorosilyl group can be hydrolyzed to form siloxane linkages, providing a mechanism for cross-linking polymer chains. By controlling the degree of cross-linking, the mechanical and thermal properties of the resulting materials, such as elastomers and resins, can be precisely tailored. This could lead to the development of new materials for applications like high-performance coatings, adhesives, and membranes. researchgate.net

Table 1: Potential Polymerization Strategies and Targeted Properties

| Polymerization Technique | Potential Monomer Derived from this compound | Controllable Parameters | Targeted Material Properties | Potential Applications |

|---|---|---|---|---|

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Vinylthis compound | Molecular Weight, Polydispersity, Architecture (e.g., block, graft) | Tailored refractive index, gas permeability, thermal stability | Optical materials, functional polymers, nanocomposites |

| Ring-Opening Polymerization (ROP) | Cyclic siloxanes or carbosilanes derived from the parent compound | Ring size, initiator | High thermal stability, low glass transition temperature, flexibility | Silicone elastomers, dielectric materials |

| Sol-Gel Processing | Hydrolyzed this compound | Precursor concentration, pH, temperature | Porosity, surface area, mechanical strength | Hybrid organic-inorganic coatings, catalysts supports |

Investigation of Biological Applications for Derivatives

While organosilicon compounds are prevalent in materials science, their potential in biomedical applications is an emerging and exciting field of research. Future investigations will likely explore the biological activity of derivatives of this compound.

By functionalizing the chloromethyl and dichlorosilyl groups with biologically active moieties, it may be possible to create novel therapeutic agents or diagnostic tools. For example, attaching peptides or other biomolecules could lead to new peptidomimetics with applications as enzyme inhibitors or antimicrobial agents. researchgate.net The silane moiety could also be used to develop new drug delivery systems or biocompatible materials for tissue engineering. Furthermore, silicon-based protecting groups are valuable in the synthesis of complex organic molecules, including those with biological relevance. researchgate.net Research into the derivatives of this compound could yield new protecting groups with unique reactivity and stability profiles.

Table 2: Potential Biological Applications for Derivatives

| Derivative Type | Potential Biological Application | Rationale |

|---|---|---|

| Peptide-Silane Conjugates | Peptidomimetics, Proteasome Inhibitors | The silane backbone can improve stability against enzymatic degradation. researchgate.net |

| Functionalized Siloxane Polymers | Drug Delivery Vehicles, Biomaterials | Biocompatibility and tunable degradation rates of polysiloxanes. |

| Quaternary Ammonium (B1175870) Silanes | Antimicrobial Surfaces | Quaternary ammonium compounds often exhibit antimicrobial activity. |

| Fluorinated Silane Derivatives | Medical Imaging Agents | Incorporation of fluorine-19 for use in magnetic resonance imaging (MRI). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.